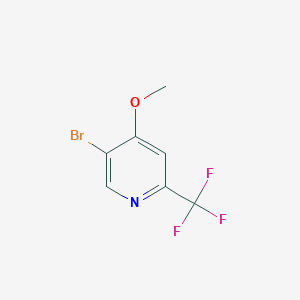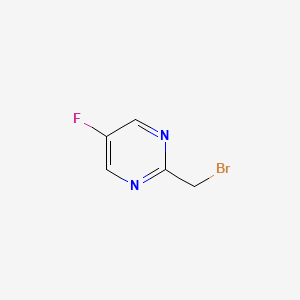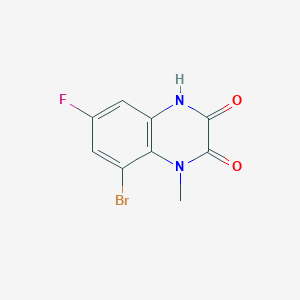
8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione
描述
8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione is a chemical compound with the molecular formula C9H6BrFN2O2 and a molecular weight of 273.06 g/mol . It is a research chemical and is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular structure of 8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione can be represented by the SMILES notation: CN1C2=C (C=C (C=C2Br)F)NC (=O)C1=O .Physical And Chemical Properties Analysis
8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione has a molecular weight of 273.06 g/mol . The compound’s molecular formula is C9H6BrFN2O2 .科学研究应用
Antitubercular and Antimicrobial Activities
1-Substituted quinoxaline-2,3(1H,4H)-diones, including derivatives of 8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione, have shown promising results in antitubercular and antimicrobial activities. Compounds synthesized from quinoxaline-2,3(1H,4H)-dione displayed significant inhibition against Mycobacterium tuberculosis and other bacterial and fungal species (Ramalingam, Ganapaty, & Rao, 2010).
NMDA Receptor Antagonism
Quinoxaline-2,3-diones, including the 8-Bromo-6-fluoro variant, have been studied for their binding affinity to the glycine site of the N-methyl-D-aspartate (NMDA) receptor. Their role as potential NMDA receptor antagonists is significant, particularly in exploring treatments for neurological conditions (Fray et al., 2001).
AMPA Receptor Agonists and Antagonists
The compound's derivatives are also explored for their effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptors, acting as both agonists and antagonists. This indicates potential applications in neurological research and drug development (Sun et al., 1996).
Ring Fission and Reactivity
Studies on the reactivity of quinoxaline-2,3-diones have revealed interesting chemical behaviors, such as ring fission when treated with hydrazine. These findings contribute to the understanding of the compound's chemical properties and potential synthetic applications (Cheeseman & Rafiq, 1971).
Anticancer Applications
Some derivatives of 8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione have been synthesized for potential use as anticancer drugs. Studies have shown promising cytotoxicity against certain cancer cell lines, suggesting a potential role in cancer therapy (Yoo, Suh, & Park, 1998).
Synthesis and Molecular Design
Research has also focused on the synthesis of quinoxaline-2,3-diones for the development of NMDA receptor antagonists, contributing to the field of medicinal chemistry and drug development (Xun & Qing-ping, 2004).
属性
IUPAC Name |
5-bromo-7-fluoro-4-methyl-1H-quinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O2/c1-13-7-5(10)2-4(11)3-6(7)12-8(14)9(13)15/h2-3H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZJHAHZGUBEBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)F)NC(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-fluoro-1-methylquinoxaline-2,3(1H,4H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



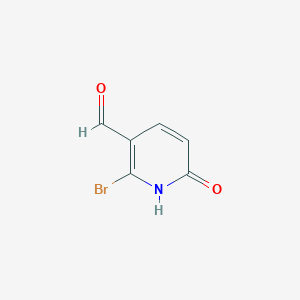
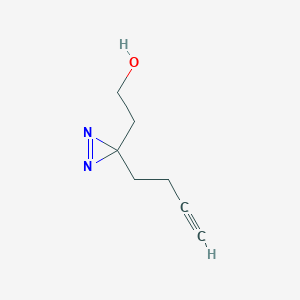
![4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride](/img/structure/B1381836.png)
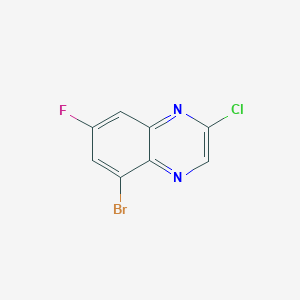
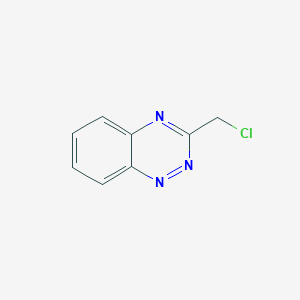
![2-[4-(Propoxymethyl)cyclohexyl]acetic acid](/img/structure/B1381840.png)
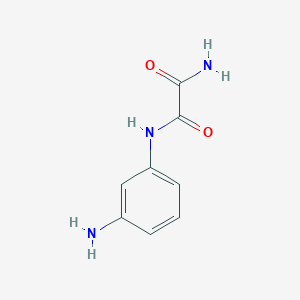
![2-[4-(3-Methylpentyl)cyclohexyl]acetic acid](/img/structure/B1381842.png)
![Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B1381843.png)
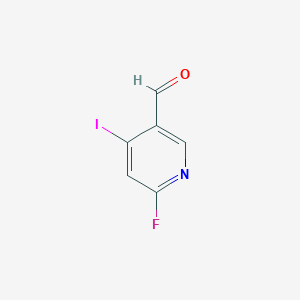
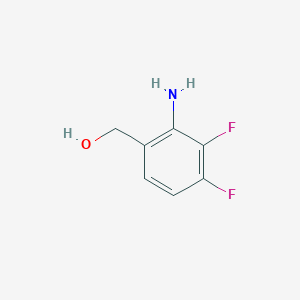
![tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1381849.png)
